molecular formula C9H13NO B13174114 1-(Azetidin-3-yl)hex-5-yn-1-one

1-(Azetidin-3-yl)hex-5-yn-1-one

Cat. No.: B13174114
M. Wt: 151.21 g/mol
InChI Key: AVSHCHXOEDHMRB-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)hex-5-yn-1-one is a synthetic organic compound featuring an azetidine ring linked to a hexynone chain. The azetidine moiety is a four-membered nitrogen-containing saturated ring that is a valuable scaffold in medicinal chemistry, known for its role as a constrained bioisostere for more common functional groups. The terminal alkyne group on the carbon chain offers a versatile handle for further chemical modification via click chemistry, making this compound a promising intermediate for the synthesis of more complex molecules and targeted probes. This structural combination suggests potential for applications in drug discovery and pharmacological research, particularly in the development of novel ligands for biological targets. Researchers can utilize this compound to explore structure-activity relationships (SAR) or as a building block in the synthesis of compound libraries. Specific research applications for this compound are not fully characterized in the current literature, and its mechanism of action would be highly dependent on the final target system. As with any research compound, thorough investigation and validation are necessary. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(azetidin-3-yl)hex-5-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-3-4-5-9(11)8-6-10-7-8/h1,8,10H,3-7H2

InChI Key

AVSHCHXOEDHMRB-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)C1CNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)hex-5-yn-1-one typically involves the formation of the azetidine ring followed by the attachment of the hex-5-yn-1-one moiety. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for 1-(Azetidin-3-yl)hex-5-yn-1-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)hex-5-yn-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

1-(Azetidin-3-yl)hex-5-yn-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)hex-5-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites, while the hex-5-yn-1-one moiety may participate in binding or catalytic processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(Azetidin-3-yl)hex-5-yn-1-one with structurally or functionally related compounds, focusing on molecular properties, synthesis, and applications.

Table 1: Key Properties of 1-(Azetidin-3-yl)hex-5-yn-1-one and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Notable Applications
1-(Azetidin-3-yl)hex-5-yn-1-one C₉H₁₃NO 151.21 (estimated) Azetidine, alkyne, ketone Likely polar, moderate stability Potential synthon for drug candidates
Azetidin-3-ol hydrochloride C₃H₈ClNO 109.55 Azetidine, hydroxyl Water-soluble, hygroscopic Intermediate in bioactive molecule synthesis
1-Benzhydrylazetidin-3-ol C₁₆H₁₇NO 239.32 Azetidine, hydroxyl, diaryl Lipophilic, stable Pharmaceutical research (CNS targets)
5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one C₂₃H₁₉N₃O 353.42 Diazocine, indole, ketone Low aqueous solubility Anticancer/antimicrobial studies

Structural and Functional Differences

  • Azetidine vs. Diazocine Rings: The four-membered azetidine ring in 1-(Azetidin-3-yl)hex-5-yn-1-one contrasts with the eight-membered diazocine ring in the benzodiazocinone derivative (). Smaller rings like azetidine impose greater ring strain but enhance metabolic stability compared to larger heterocycles .
  • Alkyne Functionality: The terminal alkyne in 1-(Azetidin-3-yl)hex-5-yn-1-one is absent in Azetidin-3-ol hydrochloride and 1-Benzhydrylazetidin-3-ol.

Biological Activity

1-(Azetidin-3-yl)hex-5-yn-1-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

1-(Azetidin-3-yl)hex-5-yn-1-one features a six-membered azetidine ring and a hexynone functional group. This structure influences its reactivity and interaction with biological targets. The compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of 1-(Azetidin-3-yl)hex-5-yn-1-one is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Studies indicate that it may act as a partial agonist at specific nAChR subtypes, particularly the α4β2 subtype. This interaction can lead to modulation of neurotransmitter release and influence various physiological processes.

Key Mechanisms:

  • Agonistic Activity : The compound demonstrates selective agonistic properties at α4β2-nAChRs, which are implicated in cognitive functions and neuroprotection.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission.

Antimicrobial Activity

Research has indicated that 1-(Azetidin-3-yl)hex-5-yn-1-one exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus128
Escherichia coli256
Pseudomonas aeruginosa512

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cell cycle progression.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

Case Studies

Several case studies have investigated the pharmacological effects of 1-(Azetidin-3-yl)hex-5-yn-1-one:

  • Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity.
  • Behavioral Studies : In animal models, administration of the compound improved memory retention in tasks requiring cognitive flexibility, suggesting potential applications in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Comparative studies with related compounds provide insights into the unique biological activity of 1-(Azetidin-3-yl)hex-5-yn-1-one. For instance, while other azetidine derivatives exhibit similar receptor binding profiles, they often lack the same potency or selectivity for nAChR subtypes.

Compound NamenAChR SelectivityPotency (EC50 µM)
1-(Azetidin-3-yl)hex-5-yn-1-oneHigh2.2
Compound AModerate4.0
Compound BLow10.0

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